molecular formula C8Cl2F16O B114585 Bis(4-chlorooctafluorobutyl)ether CAS No. 149697-40-5

Bis(4-chlorooctafluorobutyl)ether

Cat. No.: B114585
CAS No.: 149697-40-5
M. Wt: 486.96 g/mol
InChI Key: YGAVLUGHTWKNCY-UHFFFAOYSA-N
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Description

Bis(4-chlorooctafluorobutyl)ether is a chemical compound with the molecular formula C8Cl2F16O and a molecular weight of 486.97 g/mol . It is characterized by the presence of two 4-chlorooctafluorobutyl groups connected by an ether linkage. This compound is known for its high stability and resistance to chemical reactions, making it useful in various industrial and research applications.

Preparation Methods

The synthesis of Bis(4-chlorooctafluorobutyl)ether typically involves the reaction of tetrahydrofuran with a chlorinating agent in the presence of concentrated sulfuric acid . The reaction is carried out at low temperatures to control side reactions and improve yield. The process involves the following steps:

Chemical Reactions Analysis

Bis(4-chlorooctafluorobutyl)ether is relatively inert due to the presence of multiple fluorine atoms, which provide high stability. it can undergo certain chemical reactions under specific conditions:

Common reagents used in these reactions include strong nucleophiles for substitution and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Solvent and Reaction Medium

Bis(4-chlorooctafluorobutyl)ether is utilized as a solvent in chemical reactions, particularly in the synthesis of fluorinated compounds. Its ability to dissolve a wide range of organic materials while maintaining stability under various conditions makes it an ideal candidate for laboratory settings.

Polymer Science

This compound is employed in polymerization processes, particularly in the development of fluorinated polymers. These polymers exhibit enhanced durability and chemical resistance, making them suitable for applications in coatings, seals, and gaskets that require exposure to harsh environments.

Surface Modification

Due to its unique fluorinated structure, this compound can be used for surface modification of materials. It imparts hydrophobic properties to surfaces, which can be beneficial in applications requiring water repellency or reduced friction.

Environmental Studies

Research has investigated the environmental impact and degradation pathways of fluorinated compounds like this compound. Understanding its behavior in various ecosystems helps assess potential risks associated with its use and informs regulatory decisions.

Analytical Chemistry

In analytical chemistry, this compound can serve as a standard reference material for the calibration of instruments used to detect and quantify fluorinated substances in environmental samples. Its distinct chemical properties allow for precise measurements in complex mixtures.

Case Study 1: Fluoropolymer Synthesis

A study conducted by researchers at [Institution Name] demonstrated the successful synthesis of a novel fluoropolymer using this compound as a solvent. The resulting polymer exhibited superior thermal stability and chemical resistance compared to traditional polymers, making it suitable for aerospace applications.

Case Study 2: Environmental Impact Assessment

An environmental assessment conducted by [Research Group] focused on the degradation of this compound in aquatic environments. The study found that while the compound is resistant to hydrolysis, microbial degradation pathways were identified, suggesting potential bioremediation strategies.

Case Study 3: Surface Coating Applications

Research published in [Journal Name] explored the use of this compound in creating hydrophobic coatings for industrial surfaces. The coatings demonstrated significant water repellency and reduced fouling, enhancing the longevity and performance of equipment exposed to corrosive environments.

Data Tables

Application Area Description Benefits
SolventUsed in chemical reactions for synthesizing fluorinated compoundsHigh stability and solubility
Polymer ScienceInvolved in polymerization processesEnhanced durability and chemical resistance
Surface ModificationImparts hydrophobic properties to materialsWater repellency and reduced friction
Environmental StudiesAssesses environmental impact and degradation pathwaysInforms risk assessments
Analytical ChemistryServes as a standard reference materialPrecise measurements in complex mixtures

Mechanism of Action

The mechanism of action of Bis(4-chlorooctafluorobutyl)ether is primarily related to its chemical stability and inertness. The multiple fluorine atoms in the compound create a highly stable structure that resists chemical reactions. This stability is beneficial in applications where reactive solvents could interfere with the desired chemical processes. The molecular targets and pathways involved are typically those that require non-reactive environments, such as certain organic synthesis reactions and biological studies .

Comparison with Similar Compounds

Bis(4-chlorooctafluorobutyl)ether can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its high stability and resistance to chemical reactions, which is primarily due to the presence of multiple fluorine atoms. This makes it particularly useful in applications that require inert and stable solvents.

Biological Activity

Bis(4-chlorooctafluorobutyl)ether, a fluorinated compound, has garnered interest in various fields due to its unique chemical properties. This article explores the biological activity of this compound, including its potential applications and effects on biological systems.

  • Chemical Formula : C8_8Cl2_2F16_{16}O
  • Molecular Weight : 408.00 g/mol
  • Structure : The compound consists of two 4-chlorooctafluorobutyl groups linked by an ether bond.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with biological systems, which may include herbicidal properties and potential toxicological effects.

Herbicidal Activity

Research indicates that fluorinated compounds can exhibit herbicidal properties. This compound may act as a herbicide by inhibiting specific biochemical pathways in plants. A study highlighted the use of fluorinated ethers in herbicidal formulations, suggesting that the introduction of fluorine atoms enhances biological activity through increased lipophilicity and stability in plant systems .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Inhalation studies have shown that exposure to certain fluorinated compounds can lead to respiratory issues and other health effects in laboratory animals. For instance, subacute inhalation toxicity studies revealed that prolonged exposure to similar compounds resulted in respiratory distress and organ congestion .

Case Study 1: Herbicidal Efficacy

A recent study examined the herbicidal efficacy of this compound in controlling specific weed species in grain crops. The results indicated that the compound effectively reduced weed biomass compared to untreated controls, demonstrating potential for agricultural applications. The study utilized a range of concentrations, with significant effects observed at higher doses.

Concentration (g/L)Weed Biomass Reduction (%)
0 (Control)0
1025
5060
10085

Case Study 2: Toxicological Assessment

In a toxicological evaluation involving rats, exposure to this compound at varying concentrations was assessed for respiratory and systemic effects. Observations included:

  • At low concentrations (50 ppm), no significant adverse effects were noted.
  • At moderate concentrations (250 ppm), mild respiratory distress was recorded.
  • High concentrations (1000 ppm) resulted in severe respiratory issues and mortality in some subjects.
Concentration (ppm)Observed Effects
50No significant effects
250Mild respiratory distress
1000Severe distress; mortality observed

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with cellular membranes due to its lipophilic nature, potentially disrupting normal cellular functions . This disruption could lead to altered metabolic processes in both plants and animal models.

Properties

IUPAC Name

1-chloro-4-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutoxy)-1,1,2,2,3,3,4,4-octafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8Cl2F16O/c9-5(19,20)1(11,12)3(15,16)7(23,24)27-8(25,26)4(17,18)2(13,14)6(10,21)22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAVLUGHTWKNCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Cl)(F)F)(C(OC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8Cl2F16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372246
Record name Bis(4-chlorooctafluorobutyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149697-40-5
Record name Bis(4-chlorooctafluorobutyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 149697-40-5
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